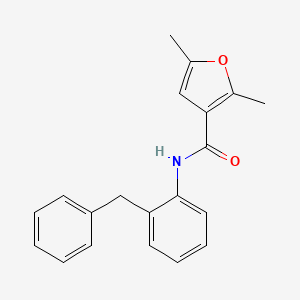amino]benzoyl}amino)-N-propylbenzamide](/img/structure/B5061843.png)
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, commonly known as CSN5i-3, is a small molecule inhibitor that targets the deubiquitinase activity of the COP9 signalosome subunit 5 (CSN5). It has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.
作用機序
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 targets the deubiquitinase activity of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, which is a key regulator of the ubiquitin-proteasome pathway. The ubiquitin-proteasome pathway is responsible for the degradation of proteins that are involved in various cellular processes, including cell cycle regulation, DNA repair, and apoptosis. 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 inhibits the deubiquitinase activity of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, leading to the accumulation of ubiquitinated proteins and subsequent activation of the proteasome-mediated protein degradation pathway. This results in the inhibition of cancer cell growth and the enhancement of chemotherapy drug sensitivity.
Biochemical and Physiological Effects:
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. It also inhibits the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases. In addition, 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed, by downregulating the expression of vascular endothelial growth factor.
実験室実験の利点と制限
One advantage of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 is its specificity for 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamide, which reduces the risk of off-target effects. It also has a low toxicity profile, making it a safe candidate for clinical trials. However, one limitation of 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 is its poor solubility in water, which can affect its bioavailability and limit its efficacy in vivo.
将来の方向性
Future research on 2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 could focus on improving its solubility and bioavailability, as well as evaluating its efficacy in animal models and clinical trials. Other potential future directions could include investigating its potential use in combination therapy with other chemotherapy drugs, as well as exploring its role in other cellular processes beyond cancer.
合成法
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 can be synthesized using a multi-step process involving the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminobenzoic acid, followed by the reaction of the resulting intermediate with N-methylpropylamine and 2-chloro-N-(4-nitrophenyl)acetamide. The final product is obtained by reducing the nitro group using hydrogen gas in the presence of palladium on carbon.
科学的研究の応用
2-({4-[[(4-chlorophenyl)sulfonyl](methyl)amino]benzoyl}amino)-N-propylbenzamidei-3 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It also enhances the sensitivity of cancer cells to chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
2-[[4-[(4-chlorophenyl)sulfonyl-methylamino]benzoyl]amino]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O4S/c1-3-16-26-24(30)21-6-4-5-7-22(21)27-23(29)17-8-12-19(13-9-17)28(2)33(31,32)20-14-10-18(25)11-15-20/h4-15H,3,16H2,1-2H3,(H,26,30)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLANOAVONVPWFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-{[(4-chlorophenyl)sulfonyl](methyl)amino}phenyl)carbonyl]amino}-N-propylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5-ethoxy-1H-benzimidazol-2-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5061768.png)
![4-(5-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5061772.png)
![N-(4-fluorophenyl)-N'-(5-{[4-(1-methyl-1-phenylethyl)phenoxy]methyl}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B5061776.png)

![N-[1-(4-fluorophenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-furamide](/img/structure/B5061781.png)
![N-methyl-N-[3-(1H-pyrazol-1-yl)benzyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B5061787.png)



![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5061827.png)
![N-[2-(cyclohexylthio)ethyl]-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5061832.png)
![(4-bromophenyl)[2,6-dinitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5061850.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-methylpiperidine](/img/structure/B5061856.png)
![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-(2-ethyl-6-methylphenyl)-N~2~-(4-fluorophenyl)glycinamide](/img/structure/B5061861.png)